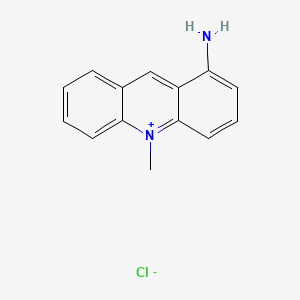
1-Amino-10-methylacridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-10-methylacridinium chloride is a chemical compound with the molecular formula C14H13ClN2. It is part of the acridinium family, known for its chemiluminescent properties. This compound is often used in various scientific applications due to its unique chemical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium chloride can be synthesized through several methods. One common approach involves the reaction of 10-methylacridinium chloride with ammonia under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-10-methylacridinium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as zinc or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Zinc or sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Reduced acridinium compounds.
Substitution: Substituted acridinium derivatives.
Applications De Recherche Scientifique
1-Amino-10-methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in the detection of biomolecules due to its luminescent properties.
Medicine: Investigated for its potential use in diagnostic assays and imaging.
Industry: Utilized in the development of sensors and other analytical devices.
Mécanisme D'action
The mechanism of action of 1-amino-10-methylacridinium chloride primarily involves its chemiluminescent properties. Upon reaction with an oxidizing agent like hydrogen peroxide, the compound undergoes a series of chemical transformations leading to the emission of light. This process involves the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state .
Comparaison Avec Des Composés Similaires
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
Comparison: 1-Amino-10-methylacridinium chloride is unique due to its amino group, which imparts different chemical reactivity compared to other acridinium compounds. This makes it particularly useful in specific chemiluminescent applications where other acridinium derivatives may not be as effective .
Propriétés
Numéro CAS |
75605-59-3 |
|---|---|
Formule moléculaire |
C14H13ClN2 |
Poids moléculaire |
244.72 g/mol |
Nom IUPAC |
10-methylacridin-10-ium-1-amine;chloride |
InChI |
InChI=1S/C14H12N2.ClH/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16;/h2-9,15H,1H3;1H |
Clé InChI |
ILNXSUDQAPWFJR-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



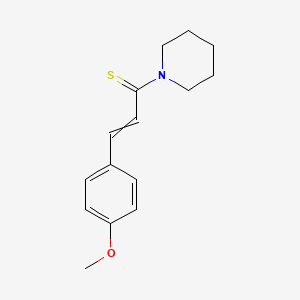
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)propan-1-one;hydrochloride](/img/structure/B14433190.png)


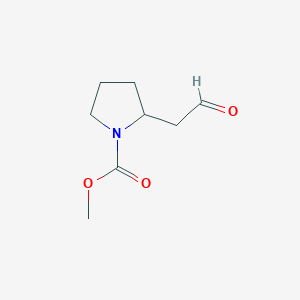
![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)

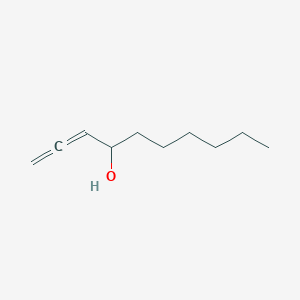
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)

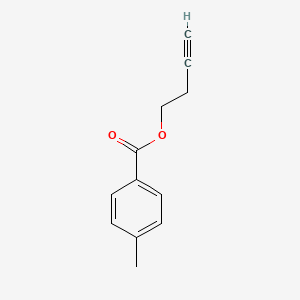
![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
